molecular formula C36H29FN2O4 B12783439 Carfloglitazar CAS No. 2213406-75-6

Carfloglitazar

Cat. No.: B12783439
CAS No.: 2213406-75-6
M. Wt: 572.6 g/mol
InChI Key: QNLWMPLUWMWDMQ-UHFFFAOYSA-N
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Description

Carfloglitazar, also known as Chiglitazar, is a novel non-thiazolidinedione small-molecule agonist of peroxisome proliferator-activated receptors (PPARs). It is primarily developed for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis. This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ), making it a pan-PPAR agonist .

Preparation Methods

The synthesis of Carfloglitazar involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as esterification, amidation, and coupling reactions. The final product is obtained through purification processes like recrystallization and chromatography .

Industrial production methods for this compound involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Carfloglitazar undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

Carfloglitazar has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study PPAR agonists and their interactions with receptors.

    Biology: Investigated for its effects on cellular metabolism and gene expression.

    Medicine: Developed as a therapeutic agent for type 2 diabetes mellitus and non-alcoholic steatohepatitis. .

Mechanism of Action

Carfloglitazar exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression. By binding to PPARs, this compound modulates the transcription of genes involved in glucose and lipid metabolism, inflammation, and cellular differentiation. This leads to improved insulin sensitivity, reduced blood glucose levels, and better lipid profiles .

Comparison with Similar Compounds

Carfloglitazar is compared with other PPAR agonists such as:

    Rosiglitazone: A thiazolidinedione PPARγ agonist used for type 2 diabetes mellitus.

    Pioglitazone: Another thiazolidinedione PPARγ agonist with similar applications.

    Fenofibrate: A PPARα agonist used to treat hyperlipidemia.

This compound is unique in its ability to activate all three PPAR subtypes (α, δ, and γ), providing a more balanced efficacy-tolerability profile compared to single or dual PPAR agonists .

Properties

CAS No.

2213406-75-6

Molecular Formula

C36H29FN2O4

Molecular Weight

572.6 g/mol

IUPAC Name

3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid

InChI

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)

InChI Key

QNLWMPLUWMWDMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Origin of Product

United States

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